molecular formula C21H22F3N3O5S B2466993 N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide CAS No. 872976-74-4

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

Cat. No.: B2466993
CAS No.: 872976-74-4
M. Wt: 485.48
InChI Key: JSMXDGUJRASVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is a sophisticated synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound is structurally characterized by a 1,3-oxazinan-2-yl core linked to a 2,5-difluorobenzenesulfonyl group and a 4-fluorophenyl ethyl side chain, culminating in an ethanediamide (oxalamide) linker. The oxalamide group is a known pharmacophore that can act as a hinge-binding motif in kinase inhibitors, suggesting potential application in the study of protein kinase signaling pathways [https://pubmed.ncbi.nlm.nih.gov/25930197/]. The benzenesulfonyl moiety is a common feature in molecules designed to target protease enzymes, including various serine proteases involved in inflammation and coagulation cascades [https://www.ncbi.nlm.nih.gov/books/NBK545273/]. The strategic placement of fluorine atoms is a hallmark of modern drug design, used to modulate a compound's physicochemical properties, metabolic stability, and binding affinity through electronic effects and bioisosterism [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01177]. Consequently, this reagent is a valuable tool for researchers investigating enzyme kinetics, structure-activity relationships (SAR), and cellular signal transduction mechanisms, particularly in the context of oncology, immunology, and inflammatory disease research. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O5S/c22-15-4-2-14(3-5-15)8-9-25-20(28)21(29)26-13-19-27(10-1-11-32-19)33(30,31)18-12-16(23)6-7-17(18)24/h2-7,12,19H,1,8-11,13H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMXDGUJRASVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring. The oxazinan ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides. The final step involves the coupling of the oxazinan derivative with the fluorophenyl ethylamine under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, catalysts, and purification methods would be crucial in developing an efficient industrial process .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, the compound’s potential therapeutic properties could be investigated. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for pharmaceutical research .

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other industrial products .

Mechanism of Action

The mechanism of action of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide involves its interaction with molecular targets in biological systems. The sulfonyl and fluorophenyl groups may play a role in binding to specific enzymes or receptors, modulating their activity. The oxazinan ring could also contribute to the compound’s overall bioactivity by influencing its conformation and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature ()

The compound shares structural motifs with fluorinated heterocycles described in pharmaceutical patents. For example:

  • Example 53 (Patent US12/036594) : Contains a pyrazolo[3,4-d]pyrimidin core linked to fluorophenyl and chromen-4-one groups. While distinct in backbone, both compounds utilize fluorinated aromatic systems to modulate electronic properties and solubility. The target compound’s 1,3-oxazinan ring contrasts with the pyrazolo-pyrimidine scaffold but shares sulfonamide functionalization .
  • 4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid : A boronic acid derivative with a 1,3-oxazinan moiety. The absence of sulfonamide and ethanediamide groups in this compound highlights the unique hybrid design of the target molecule .

Key Structural Differences :

Feature Target Compound Patent Example 53
Core Structure 1,3-Oxazinan Pyrazolo[3,4-d]pyrimidine
Fluorinated Substituents 2,5-Difluorobenzenesulfonyl, 4-fluorophenethyl 3-Fluorophenyl, 5-fluoro-chromen-4-one
Functional Groups Sulfonamide, ethanediamide Sulfonamide, benzamide
Molecular Weight (g/mol)* ~550–600 (estimated) 589.1 (measured)

*Molecular weight of the target compound is extrapolated based on structural complexity.

Agrochemical Sulfonamide Derivatives ()

The compound’s sulfonamide group aligns with pesticidal agents like sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) and etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide). However, the target compound’s ethanediamide linker and oxazinan ring differentiate it from these triazole- or benzamide-based herbicides .

Functional Comparison :

Compound Primary Use Key Functional Groups Fluorination Pattern
Target Compound Undocumented* Sulfonamide, ethanediamide, 1,3-oxazinan 2,5-Difluoro, 4-fluorophenethyl
Sulfentrazone Herbicide Sulfonamide, triazole Difluoromethyl, dichlorophenyl
Diflufenican Herbicide Pyridinecarboxamide, trifluoromethylphenoxy 2,4-Difluorophenyl

*No direct pesticidal or therapeutic data for the target compound is available in the evidence.

Research Findings and Limitations

  • Synthetic Challenges : The compound’s intricate structure (e.g., multiple fluorinated aryl groups, sulfonamide-oxazinan linkage) likely requires multi-step synthesis, similar to patented analogs in . Yield optimization may be critical, as seen in Example 53 (28% yield) .
  • Physicochemical Properties : The fluorinated aromatic systems may enhance lipophilicity and metabolic stability, as observed in sulfentrazone and diflufenican .
  • Knowledge Gaps: No empirical data on solubility, bioavailability, or target binding is available for the compound. Comparative studies with patented fluorinated sulfonamides (e.g., Example 53) or agrochemicals (e.g., sulfentrazone) are needed to validate hypothetical advantages.

Biological Activity

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis methods, and biological evaluations, including antimicrobial and cytotoxic properties.

Structural Characteristics

The compound is characterized by several key structural features:

  • Molecular Formula : C20H24F2N4O4S
  • Molecular Weight : 490.52 g/mol
  • Functional Groups : Contains a difluorobenzene sulfonyl group, an oxazinan ring, and an ethylenediamine moiety.

These structural components are believed to influence its biological activity significantly.

Synthesis Methods

The synthesis of this compound generally involves multiple steps:

  • Formation of the Oxazinan Ring : This step typically requires specific reagents and conditions to ensure high yield.
  • Introduction of Functional Groups : The difluorobenzene and sulfonyl groups are incorporated through substitution reactions.
  • Final Coupling : The ethylenediamine moiety is added in the last step to complete the synthesis.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Activity Against Bacteria : The compound demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In particular, derivatives with similar structural motifs have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .
CompoundActivityReference
N-{[3-(trifluoromethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(butyl)ethanediamideAnticancer
N-{[3-(benzenesulfonyl)-1,3-thiazolidin-2-yl]methyl}-N-(phenethyl)ethanediamideAntidiabetic

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells), others have shown minimal toxicity towards normal cell lines like L929. For example:

  • Cell Viability Results : A study indicated that certain derivatives increased cell viability in A549 and HepG2 cell lines above 100% at specific concentrations, suggesting a potential for therapeutic applications .
Dose/Compound24h Viability (%)48h Viability (%)
100 µM (Compound 25)92%92%
50 µM (Compound 29)96%97%
25 µM (Compound 24)97%103%

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can inhibit their activity or alter signaling pathways involved in cell proliferation and apoptosis.

Q & A

Q. What are the optimal synthetic routes and critical characterization methods for this compound?

The compound’s synthesis likely involves a multi-step route with sulfonamide coupling and oxazinan ring formation. Key steps may include:

  • Sulfonylation : Reacting the oxazinan precursor with 2,5-difluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Amide bond formation : Using carbodiimide coupling agents (e.g., EDCI/HOBt) to link the ethanediamide moiety.
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC or TLC . Characterization should include ¹H/¹³C NMR (to confirm substituent positions), HRMS (for molecular weight validation), and FTIR (to track functional groups like sulfonyl and amide bonds) .

Q. How can computational docking predict this compound’s biological targets?

Tools like AutoDock4 enable flexible receptor docking to evaluate binding to targets such as TMPRSS2 (a protease implicated in viral entry). Key steps:

  • Prepare the ligand: Optimize the compound’s 3D structure using Gaussian or similar software.
  • Define the receptor’s active site (e.g., TMPRSS2’s catalytic triad).
  • Run docking simulations with parameters like Lamarckian GA (50 runs) and analyze binding poses. Free energy values (e.g., ΔG ≤ -7 kcal/mol) from similar sulfonamides suggest strong target engagement .

Advanced Questions

Q. How to resolve contradictions in binding affinity data across assays?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or target flexibility. Mitigation strategies:

  • Orthogonal assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding thermodynamics.
  • Mutagenesis studies : Identify critical residues (e.g., TMPRSS2 His41) by alanine scanning.
  • MD simulations : Run 100-ns simulations to assess conformational stability of the ligand-receptor complex .

Q. What experimental design optimizes reaction yield for scale-up synthesis?

Use Design of Experiments (DoE) to optimize variables like temperature, solvent ratio, and catalyst loading. For example:

  • Central Composite Design : Vary temperature (40–80°C) and solvent (THF/DMF ratio) to model yield response.
  • Response surface analysis : Identify optimal conditions (e.g., 65°C, THF:DMF 3:1) for >85% yield.
  • In-line analytics : Implement PAT (process analytical technology) via FTIR or Raman for real-time monitoring .

Q. How can spectrofluorometry quantify this compound in biological matrices?

Develop a method using:

  • Excitation/Emission : λex 280 nm (aromatic fluorophores), λem 340 nm.
  • Sample prep : Protein precipitation with acetonitrile (1:3 v/v) to minimize matrix interference.
  • Calibration curve : Linear range 0.1–50 µM (R² > 0.995), LOD 0.03 µM. Validate with spike-recovery studies (90–110% recovery in plasma) .

Methodological Notes

  • Contradiction handling : Cross-reference docking results (e.g., AutoDock4 vs. Glide) to account for algorithm biases .
  • Synthetic challenges : Steric hindrance from the oxazinan ring may require bulky base additives (e.g., DIPEA) for efficient coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.